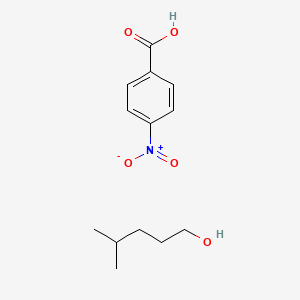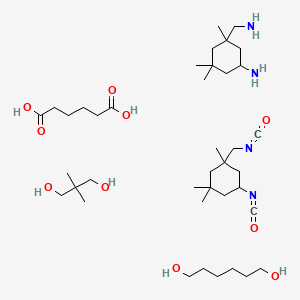![molecular formula C24H19N3 B14618289 2'-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl][1,1'-biphenyl]-2-amine CAS No. 60595-30-4](/img/structure/B14618289.png)
2'-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl][1,1'-biphenyl]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl][1,1’-biphenyl]-2-amine is an organic compound characterized by the presence of a diazenyl group (-N=N-) linking two biphenyl units
Méthodes De Préparation
The synthesis of 2’-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl][1,1’-biphenyl]-2-amine typically involves the coupling of an aryl diazonium ion with a primary or secondary amine . The reaction conditions often include the use of solvents such as acetonitrile or methanol, and the process may be facilitated by the presence of a catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The diazenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the diazenyl group can yield amines or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2’-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl][1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2’-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl][1,1’-biphenyl]-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, influencing various biochemical pathways. The biphenyl units provide structural stability and facilitate interactions with hydrophobic regions of target molecules .
Comparaison Avec Des Composés Similaires
Similar compounds include other diazenyl-substituted biphenyls and related aromatic azo compounds. Compared to these, 2’-[(E)-([1,1’-Biphenyl]-2-yl)diazenyl][1,1’-biphenyl]-2-amine is unique due to its specific structural configuration and the presence of two biphenyl units.
Propriétés
Numéro CAS |
60595-30-4 |
|---|---|
Formule moléculaire |
C24H19N3 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
2-[2-[(2-phenylphenyl)diazenyl]phenyl]aniline |
InChI |
InChI=1S/C24H19N3/c25-22-15-7-4-13-20(22)21-14-6-9-17-24(21)27-26-23-16-8-5-12-19(23)18-10-2-1-3-11-18/h1-17H,25H2 |
Clé InChI |
JARLRKWFABHOGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2N=NC3=CC=CC=C3C4=CC=CC=C4N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


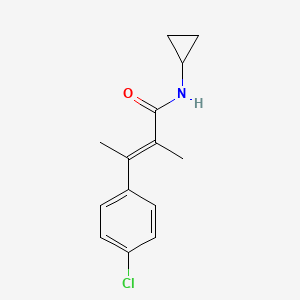

![4-Hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14618228.png)
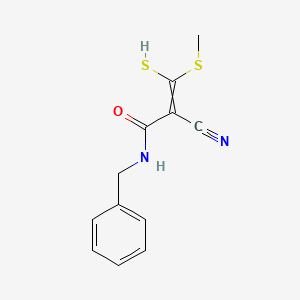

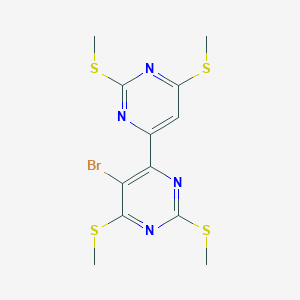
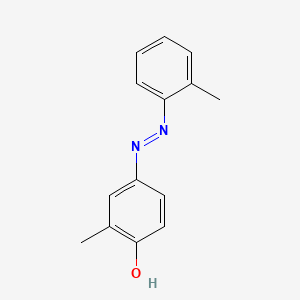
![6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14618256.png)

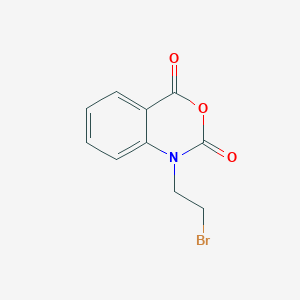
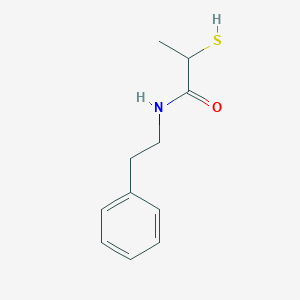
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14618290.png)
